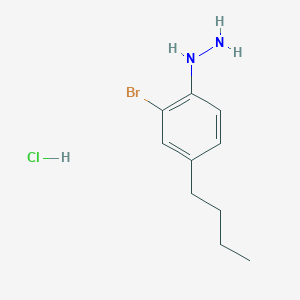

1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride

Description

Overview of Arylhydrazine Derivatives as Synthetic Building Blocks

Arylhydrazine derivatives are exceptionally valuable and versatile building blocks in organic chemistry. nih.gov Their utility stems from their capacity to participate in a multitude of chemical reactions to form a diverse range of nitrogen-containing heterocyclic compounds, which are pivotal structures in many biologically active molecules. nih.govorientjchem.org

Historically, the most renowned application of arylhydrazines is the Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that produces indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This method remains one of the most effective and widely used strategies for constructing the indole nucleus, a core component of many pharmaceuticals, agrochemicals, and natural products. byjus.comalfa-chemistry.com

Beyond indole synthesis, arylhydrazines are fundamental starting materials for a variety of other important heterocyclic systems. nih.gov They are routinely used for the preparation of:

Pyrazoles : These five-membered rings are synthesized by reacting arylhydrazines with 1,3-dicarbonyl compounds or other suitable precursors. figshare.com

Indazoles : These bicyclic compounds can be formed through various cyclization strategies involving arylhydrazines. nih.gov

Triazoles and Triazines : Arylhydrazines serve as key synthons for these and other nitrogen-rich heterocycles. nih.govfigshare.com

In addition to their role in forming heterocyclic rings, arylhydrazines have gained significant attention as arylation agents in modern catalysis. researchgate.nettandfonline.com Under oxidative conditions, they can generate aryl radicals or participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, offering a powerful alternative to traditional organohalide-based methods. nih.govresearchgate.net This dual reactivity as both a precursor for heterocycles and an arylating agent underscores their importance as multifaceted building blocks in contemporary synthesis. nih.gov

| Heterocyclic System | General Precursors with Arylhydrazine | Significance |

|---|---|---|

| Indoles | Aldehydes or Ketones | Core of many pharmaceuticals (e.g., triptans), natural products. wikipedia.orgalfa-chemistry.com |

| Pyrazoles | 1,3-Dicarbonyl Compounds | Found in various biologically active compounds. nih.govfigshare.com |

| Indazoles | Various (intramolecular cyclization) | Important pharmacophore in medicinal chemistry. nih.gov |

| Pyridazines | α,β-Unsaturated Carbonyls | Used in agrochemicals and pharmaceuticals. doaj.org |

Significance of Halogenated and Alkyl-Substituted Phenyl Moieties in Modern Organic Chemistry

The functionalization of aromatic rings with halogen atoms and alkyl groups is a fundamental strategy in modern organic and medicinal chemistry. wisdomlib.org These substituents profoundly influence a molecule's physical, chemical, and biological properties. wisdomlib.orgfrontiersin.org

Halogenated Phenyl Moieties: The introduction of halogen atoms, such as bromine, onto a phenyl ring is a common tactic in drug design. nih.govresearchgate.net Halogens can significantly improve the pharmacokinetic profile of a drug candidate by enhancing properties like lipophilicity, which can aid in membrane permeability. nih.gov Furthermore, halogens can participate in specific, non-covalent interactions known as "halogen bonds," where the halogen atom acts as an electrophilic species. researchgate.netresearchgate.net This interaction is increasingly recognized and exploited for enhancing ligand binding affinity and selectivity to biological targets like proteins. researchgate.neteurekaselect.com From a synthetic standpoint, halogen atoms, particularly bromine and iodine, are highly versatile functional handles, serving as key precursors for a vast range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecules. nih.govresearchgate.net

Alkyl-Substituted Phenyl Moieties: Alkyl groups, such as the butyl group, are primarily incorporated to increase a molecule's lipophilicity (hydrophobicity). wikipedia.org In medicinal chemistry, this modification can be used to modulate a compound's ability to cross biological membranes and can influence how the molecule fits into the binding pocket of a target protein. wikipedia.org The size, shape, and position of the alkyl group can be varied to fine-tune these interactions. In synthetic chemistry, alkyl groups can exert steric and electronic effects that influence the reactivity and regioselectivity of reactions occurring at other positions on the aromatic ring.

The combination of both halogen and alkyl substituents on a single phenyl ring creates a multifunctional scaffold that offers both synthetic handles for further elaboration and the potential for tailored physicochemical and pharmacological properties.

Research Rationale and Focus on 1-(2-Bromo-4-butylphenyl)hydrazine Hydrochloride

The specific focus on this compound stems from its identity as a precisely functionalized synthetic intermediate. This compound strategically combines the advantageous features of the arylhydrazine core with the influential bromo and butyl substituents. The rationale for its use in research and synthesis is multifaceted:

Pre-functionalized Building Block: It provides a ready-made scaffold containing three key features: the reactive hydrazine (B178648) group for heterocycle formation, a bromo group for subsequent cross-coupling reactions, and a butyl group to impart lipophilicity.

Directed Synthesis: The ortho-bromo and para-butyl substitution pattern is expected to influence the regiochemical outcome of cyclization reactions like the Fischer indole synthesis, potentially leading to specific indole isomers that would be difficult to access otherwise. rsc.org

Molecular Diversity: It serves as an ideal starting point for generating libraries of novel, complex molecules. The hydrazine can be converted into a heterocyclic core, while the bromo substituent remains available for a diverse range of transformations, allowing for rapid analogue synthesis.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a convenient and reliable reagent for laboratory use. nih.gov

| Physicochemical Properties of this compound | |

|---|---|

| CAS Number | 1049746-25-9 bldpharm.com |

| Molecular Formula | C10H15BrN2 · HCl (or C10H16BrClN2) bldpharm.com |

| Molecular Weight | 279.60 g/mol bldpharm.com |

| Appearance | Data not widely published, typically a solid. |

| Key Structural Features | Hydrazine moiety, ortho-Bromo substituent, para-Butyl substituent. |

Contextualization within Contemporary Synthetic Methodologies

The use of complex, pre-functionalized building blocks like this compound is a hallmark of contemporary synthetic strategy. Modern organic synthesis emphasizes efficiency, selectivity, and the rapid generation of molecular complexity. This compound fits perfectly within this paradigm.

In the context of established reactions, its application in the Fischer indole synthesis allows for the direct creation of indoles bearing both a bromo and a butyl group. wikipedia.org This avoids the need for separate, and often lengthy, functionalization steps on a simpler indole core. The presence of the ortho-bromo substituent can sterically and electronically influence the key alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement step of the mechanism, offering a handle to control product distribution. byjus.com

Beyond classical methods, this reagent is poised for use in modern palladium-catalyzed reactions. For instance, the Buchwald modification of the Fischer indole synthesis allows for the coupling of aryl bromides with hydrazones. wikipedia.org A molecule like this compound could potentially be used in novel, one-pot cascade reactions where the hydrazine first reacts to form a heterocycle, and then the bromo group on the same molecule undergoes a subsequent cross-coupling reaction without isolation of the intermediate. Such strategies significantly increase synthetic efficiency, a primary goal in fields like pharmaceutical discovery. byjus.com The ability to generate diverse structures from a single, advanced intermediate is crucial for exploring chemical space and identifying new lead compounds. researchgate.net

Properties

IUPAC Name |

(2-bromo-4-butylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTJGUUHKSNSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 2 Bromo 4 Butylphenyl Hydrazine Hydrochloride

Preparative Routes from Substituted Anilines

The most established and widely utilized method for the synthesis of 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride commences with the corresponding substituted aniline (B41778), namely 2-bromo-4-butylaniline. This approach hinges on a two-step sequence involving diazotization followed by reduction.

Diazotization and Subsequent Reduction Methodologies

The synthesis of arylhydrazines from anilines via diazotization and subsequent reduction is a well-documented transformation in organic chemistry. thieme-connect.de The initial step involves the conversion of the primary aromatic amine, 2-bromo-4-butylaniline, into a diazonium salt. This reaction is typically carried out in a strong acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C) using sodium nitrite as the diazotizing agent. google.comdtic.mil The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent reduction step without isolation.

Following the diazotization, the diazonium salt is reduced to the corresponding hydrazine (B178648). Several reducing agents have been employed for this transformation in the synthesis of related phenylhydrazines. Common choices include:

Stannous chloride (SnCl₂): Reduction with stannous chloride in concentrated hydrochloric acid is a frequently used method. thieme-connect.de

Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅): The use of sulfites is another common approach for the reduction of diazonium salts to hydrazines. thieme-connect.de

Zinc (Zn) dust: In some preparations of brominated phenylhydrazines, zinc powder in an acidic medium has been effectively used as the reducing agent.

The final step of the synthesis involves the isolation of the product as its hydrochloride salt. This is typically achieved by precipitation from the acidic reaction mixture, followed by filtration, washing, and drying. The hydrochloride salt form often enhances the stability of the hydrazine compound.

A representative, though not explicitly documented for this specific compound, synthetic scheme is presented below:

Step 1: Diazotization of 2-bromo-4-butylaniline

Step 2: Reduction of the diazonium salt

Step 3: Formation of the hydrochloride salt

Investigation of Optimized Reaction Conditions and Yield Enhancement

The optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Temperature: Strict temperature control during diazotization (typically 0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

Acid Concentration: The concentration of the acid (e.g., hydrochloric acid) affects both the diazotization and the subsequent reduction steps.

Stoichiometry of Reagents: The molar ratios of the aniline, sodium nitrite, and the reducing agent need to be carefully controlled to ensure complete conversion and minimize side reactions.

pH Control: In reduction methods utilizing sulfites, the pH of the reaction medium can be a critical factor influencing the reaction's efficiency.

The following table outlines typical reaction parameters that would be subject to optimization for this synthesis, based on procedures for analogous compounds.

| Parameter | Typical Range | Rationale for Optimization |

| Diazotization Temperature | 0–5 °C | Prevents decomposition of the diazonium salt. |

| Molar Ratio (NaNO₂:Aniline) | 1.0–1.1 : 1 | Ensures complete diazotization. |

| Reduction Temperature | 0–20 °C | Controls the rate of reduction and minimizes side reactions. |

| Molar Ratio (Reducing Agent:Aniline) | Varies with reducing agent | Ensures complete reduction of the diazonium salt. |

| Acid Concentration | Varies | Affects the stability of the diazonium salt and the efficacy of the reducing agent. |

Exploration of Alternative Synthetic Pathways

While the diazotization-reduction sequence is the most common approach, other synthetic strategies for forming arylhydrazines exist, although they are generally less direct for this specific target molecule.

One potential alternative involves the nucleophilic aromatic substitution (SNAr) of a highly activated aryl halide with hydrazine. For this to be a viable route to 1-(2-Bromo-4-butylphenyl)hydrazine, the starting material would need to be a di-halogenated benzene ring with an activating group (e.g., a nitro group) to facilitate the displacement of a halide by hydrazine. This would then require subsequent modification of the activating group and introduction of the butyl and bromo substituents, making it a more convoluted and less practical approach compared to the diazotization of the readily accessible aniline.

Another synthetic avenue could potentially involve the reaction of a suitable ketone or aldehyde with hydrazine to form a hydrazone, which is then subjected to further chemical transformations. For instance, the synthesis of pyrazoles often involves the reaction of β-diketones with phenylhydrazine (B124118). nih.gov While not a direct synthesis of the target hydrazine, these reactions highlight the reactivity of hydrazines in forming heterocyclic compounds. The development of a novel synthetic route that leverages hydrazone intermediates to ultimately yield the desired substituted phenylhydrazine is a theoretical possibility but is not a well-established method for this class of compounds.

Process Analytical Technologies and Scalability Considerations for Research Applications

For the synthesis of this compound, particularly in the context of scaling up for research applications, the implementation of Process Analytical Technology (PAT) and careful consideration of scalability factors are of significant importance.

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the product. wikipedia.org For the synthesis , PAT could be applied to:

Monitor Diazotization: In-line spectroscopic techniques, such as UV-Vis or Raman spectroscopy, could be used to monitor the formation of the diazonium salt in real-time. This would allow for precise determination of the reaction endpoint and prevent the prolonged existence of the unstable diazonium intermediate.

Control Temperature: Automated temperature control systems are crucial for maintaining the narrow temperature window required for the diazotization step.

Monitor Reduction: Spectroscopic or chromatographic methods could be employed to track the disappearance of the diazonium salt and the formation of the hydrazine product during the reduction step.

The benefits of implementing PAT in this synthesis include improved process understanding, enhanced safety by minimizing the accumulation of hazardous intermediates, and greater consistency in product quality. mt.com

Scalability Considerations are paramount when transitioning a synthesis from a laboratory scale to a larger research or pilot scale. Key factors to consider for the synthesis of this compound include:

Heat Transfer: The diazotization reaction is often exothermic. As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, which can lead to challenges in dissipating the heat generated. catsci.com This can result in localized temperature increases, potentially leading to the decomposition of the diazonium salt and the formation of impurities. The use of jacketed reactors and careful control of the addition rate of reagents are essential for managing the thermal profile of the reaction.

Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions, particularly during the addition of the sodium nitrite solution. Poor mixing can lead to localized high concentrations of reagents, which can result in side reactions and reduced yields.

Safety: The diazonium salt intermediate is potentially explosive, especially if isolated in a dry state. The process should be designed to use the diazonium salt in solution immediately after its formation. A thorough safety assessment is necessary before scaling up the synthesis.

Isolation and Purification: The methods used for product isolation and purification at the lab scale may not be directly transferable to a larger scale. For instance, filtration and drying processes may need to be optimized to handle larger quantities of material efficiently.

The following table summarizes key scalability challenges and potential mitigation strategies for this synthesis.

| Scalability Challenge | Potential Mitigation Strategies |

| Heat Management (Exothermicity) | Use of jacketed reactors, controlled addition rates of reagents, and real-time temperature monitoring. |

| Mixing Efficiency | Selection of appropriate reactor geometry and agitation speed, and computational fluid dynamics (CFD) modeling. |

| Safety of Diazonium Salt | In-situ consumption of the diazonium salt, and conducting a thorough risk assessment. |

| Product Isolation | Optimization of filtration and drying equipment and procedures for larger batches. |

By addressing these PAT and scalability considerations, the synthesis of this compound can be performed in a safe, controlled, and reproducible manner for research applications.

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromo 4 Butylphenyl Hydrazine Hydrochloride

Nucleophilic Transformations of the Hydrazine (B178648) Moiety

The hydrazine functional group (-NHNH₂) is inherently nucleophilic, owing to the lone pairs of electrons on the nitrogen atoms. This property is central to its role in forming hydrazones and subsequently, a variety of heterocyclic ring systems.

1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride reacts with a broad range of carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form the corresponding phenylhydrazones. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. byjus.comresearchgate.net The formation of the hydrazone is a critical initial step for many subsequent cyclization reactions, including the well-known Fischer indole (B1671886) synthesis. alfa-chemistry.com The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net

The general mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine then attacks the carbonyl carbon. A series of proton transfers is followed by the elimination of a water molecule to yield the stable C=N double bond of the hydrazone.

Table 1: Representative Condensation Reactions with Carbonyl Electrophiles This table presents illustrative examples of condensation reactions.

| Entry | Carbonyl Electrophile | Reaction Conditions | Product (Hydrazone) |

|---|---|---|---|

| 1 | Acetone | EtOH, cat. AcOH, rt, 4h | 2-(2-Bromo-4-butylphenyl)-1-isopropylidenehydrazine |

| 2 | Cyclohexanone (B45756) | MeOH, cat. HCl, reflux, 2h | 1-Cyclohexylidene-2-(2-bromo-4-butylphenyl)hydrazine |

| 3 | Benzaldehyde | EtOH, rt, 1h | 1-Benzylidene-2-(2-bromo-4-butylphenyl)hydrazine |

| 4 | Propiophenone | Acetic Acid, 80 °C, 3h | 1-(2-Bromo-4-butylphenyl)-2-(1-phenylpropylidene)hydrazine |

| 5 | Pyruvic acid | Water/EtOH, reflux, 5h | 2-((2-(2-Bromo-4-butylphenyl)hydrazono)propanoic acid |

The hydrazone intermediates derived from 1-(2-bromo-4-butylphenyl)hydrazine are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Through intramolecular cyclization, these intermediates can be transformed into stable aromatic ring systems like pyrazoles, indoles, and indazoles.

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound. In the case of 1-(2-bromo-4-butylphenyl)hydrazine, condensation with a 1,3-diketone, such as acetylacetone, followed by acid- or base-catalyzed cyclization and dehydration, yields a substituted pyrazole (B372694). mdpi.com

When an unsymmetrical 1,3-diketone is used, the reaction can potentially lead to two regioisomeric pyrazoles. The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions. mdpi.comorganic-chemistry.org Generally, the initial condensation occurs at the more sterically accessible carbonyl group, followed by cyclization involving the attack of the second nitrogen atom onto the remaining carbonyl.

Table 2: Synthesis of Substituted Pyrazoles This table presents illustrative examples of pyrazole formation.

| Entry | 1,3-Dicarbonyl Compound | Reaction Conditions | Major Regioisomeric Product |

|---|---|---|---|

| 1 | Acetylacetone (2,4-pentanedione) | EtOH, cat. AcOH, reflux | 1-(2-Bromo-4-butylphenyl)-3,5-dimethyl-1H-pyrazole |

| 2 | Benzoylacetone | N,N-dimethylacetamide, rt | 1-(2-Bromo-4-butylphenyl)-5-methyl-3-phenyl-1H-pyrazole |

| 3 | Dibenzoylmethane | Acetic Acid, reflux | 1-(2-Bromo-4-butylphenyl)-3,5-diphenyl-1H-pyrazole |

| 4 | Ethyl acetoacetate | Toluene, reflux | 1-(2-Bromo-4-butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Indole Synthesis: The Fischer indole synthesis is a prominent method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com The reaction proceeds via the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement. byjus.comalfa-chemistry.com This is followed by the loss of ammonia (B1221849) to afford the aromatic indole ring system. byjus.com Using 1-(2-bromo-4-butylphenyl)hydrazine, this reaction provides a direct route to 7-bromo-5-butyl substituted indoles, which are valuable scaffolds in medicinal chemistry.

Indazole Synthesis: Indazole ring systems can also be synthesized from aryl hydrazines. One common method involves the cyclization of hydrazones derived from o-halo-substituted benzaldehydes or ketones. lookchem.comchemicalbook.com In the context of 1-(2-bromo-4-butylphenyl)hydrazine, cyclization strategies would typically involve a separate reaction partner designed to form the second ring. For example, reaction with a suitable ortho-formylarylboronic acid followed by cyclization can yield indazole derivatives. Another approach involves the intramolecular cyclization of N-aryl-N'-(o-halobenzylidene)hydrazines, which can be formed from the parent hydrazine. organic-chemistry.org

Table 3: Synthesis of Indole and Indazole Ring Systems This table presents illustrative examples of indole and indazole formation.

| Entry | Carbonyl/Reaction Partner | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | Butan-2-one | Fischer Indole Synthesis | Polyphosphoric acid, 100 °C | 7-Bromo-5-butyl-2,3-dimethyl-1H-indole |

| 2 | Phenylacetaldehyde | Fischer Indole Synthesis | Acetic acid, reflux | 7-Bromo-5-butyl-2-phenyl-1H-indole |

| 3 | 2-Fluorobenzaldehyde | Indazole Synthesis (multi-step) | 1. Hydrazone formation; 2. Base-mediated cyclization | 1-(2-Bromo-4-butylphenyl)-1H-indazole* |

Product shown is an example of an N-aryl indazole; specific synthesis pathways can vary.

The synthesis of 1,2,4-triazoles can be achieved from hydrazines through several established methods. The Pellizzari reaction, for instance, involves the condensation of an acyl hydrazide with an amide. scispace.comresearchgate.net Alternatively, the Einhorn–Brunner reaction describes the condensation of a hydrazine with a diacylamine in the presence of a weak acid. scispace.comresearchgate.net For 1-(2-bromo-4-butylphenyl)hydrazine, reaction with formamide (B127407) under microwave irradiation or with acylhydrazides can provide routes to substituted 1,2,4-triazoles. organic-chemistry.org Another pathway involves reacting the hydrazine with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazolethione.

Table 4: Synthesis of 1,2,4-Triazole Derivatives This table presents illustrative examples of triazole formation.

| Entry | Reagent(s) | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | Formamide | Einhorn-Brunner variant | Microwave, 150 °C | 1-(2-Bromo-4-butylphenyl)-1H-1,2,4-triazole |

| 2 | Phenyl isothiocyanate, then NaOH/reflux | Thiosemicarbazide cyclization | 1. EtOH, reflux; 2. NaOH(aq), reflux | 1-(2-Bromo-4-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione |

| 3 | Acetylhydrazine | Pellizzari Reaction | Heat (140-160 °C) | 1-(2-Bromo-4-butylphenyl)-3-methyl-1H-1,2,4-triazole* |

Product structure depends on specific reaction pathway and potential rearrangements.

Intramolecular Cyclization Reactions for Nitrogen-Containing Heterocycles

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The aryl bromide functionality of 1-(2-bromo-4-butylphenyl)hydrazine serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds, allowing for extensive derivatization of the aromatic core. nobelprize.orglibretexts.org The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Stille reactions) or coordination of the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl substituents at the bromine position. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org This transformation is particularly useful for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This method is a powerful tool for synthesizing substituted anilines and other arylamine derivatives from the parent hydrazine compound, potentially after protecting or transforming the hydrazine moiety. thieme-connect.denih.govacsgcipr.org

Table 5: Palladium-Catalyzed Cross-Coupling Reactions This table presents illustrative examples of cross-coupling reactions.

| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand/Base | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 1-(5-Butyl-[1,1'-biphenyl]-2-yl)hydrazine |

| 2 | Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-(4-Butyl-2-styrylphenyl)hydrazine |

| 3 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-Butyl-2-(morpholin-4-yl)phenyl)hydrazine |

| 4 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 1-(5-Butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)hydrazine |

| 5 | n-Butyl acrylate | Heck | Pd(OAc)₂, PPh₃, K₂CO₃ | Butyl (E)-3-(2-hydrazineyl-5-butylphenyl)acrylate |

| 6 | Aniline (B41778) | Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃ | N¹-(4-Butyl-2-hydrazineylphenyl)-N¹-phenylhydrazine* |

Product assumes reaction occurs at the bromine center without interfering with the hydrazine. In practice, protection of the hydrazine may be necessary.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. exlibrisgroup.comtaylorandfrancis.com In the case of this compound, the aryl bromide functionality is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov

The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Given the electronic properties of the substrate, with an electron-donating butyl group and a hydrazine moiety, the oxidative addition step is expected to be favorable. A variety of palladium catalysts and ligands can be employed to achieve high yields and functional group tolerance. rsc.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | >90 (expected) |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 110 | >85 (expected) |

| 4 | Methylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | >80 (expected) |

Data is hypothetical based on typical reaction conditions and yields for similar substrates. rsc.orgnih.gov

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgnih.gov This methodology can be applied to this compound to introduce various nitrogen-containing functional groups, such as primary and secondary amines, amides, and carbamates, at the position of the bromine atom. The reaction is typically carried out using a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. researchgate.net

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the aminated product. The choice of ligand is crucial to prevent catalyst deactivation and promote efficient reductive elimination. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | >90 (expected) |

| 2 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | >85 (expected) |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | >90 (expected) |

| 4 | Hydrazine | Pd(OAc)₂ | BrettPhos | KOH | t-Amyl alcohol | 100 | >80 (expected) |

Data is hypothetical based on typical reaction conditions and yields for similar substrates. researchgate.netnih.gov

Exploration of Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck)

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne to form a C(sp²)-C(sp) bond. organic-chemistry.orgnih.gov this compound is a suitable substrate for this reaction, allowing for the introduction of an alkyne moiety. The reaction is typically performed in the presence of a palladium catalyst, a copper(I) salt, and an amine base, which also serves as the solvent. beilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. rsc.org While less commonly reported for substrates like this compound compared to Suzuki and Buchwald-Hartwig reactions, it remains a viable method for introducing vinyl groups. The reaction typically requires a palladium catalyst, a phosphine ligand or is run ligandless, and a base. rsc.org

Table 3: Representative Sonogashira and Heck Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst | Cocatalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | >85 (expected) |

| Sonogashira | 1-Hexyne | Pd(OAc)₂ | PPh₃ | Piperidine | DMF | 80 | >80 (expected) |

| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | >70 (expected) |

| Heck | Methyl acrylate | PdCl₂ | - | NaOAc | DMA | 120 | >75 (expected) |

Data is hypothetical based on typical reaction conditions and yields for similar substrates. organic-chemistry.orgbeilstein-journals.orgnih.govrsc.org

Oxidative and Reductive Reactivity Studies

The hydrazine moiety in this compound is susceptible to both oxidation and reduction.

Oxidative Reactivity: The oxidation of phenylhydrazines can be a complex process, often proceeding through a series of one-electron transfer steps to generate various reactive intermediates. nih.gov The oxidation can be initiated by chemical oxidants or electrochemically. The initial step is often the formation of a phenylhydrazyl radical. This can be followed by further oxidation to a phenyldiazene (B1210812) (diimide) intermediate, which can then either lose nitrogen to form an aryl radical or be further oxidized. nih.govresearchgate.net

In the presence of oxygen, the oxidation can be autocatalytic, involving the formation of superoxide (B77818) radicals. nih.govacs.org The ultimate products of the oxidation of phenylhydrazines can include the corresponding arene (via reduction of the diazonium ion intermediate), phenol, and various coupling products. The specific products formed will depend on the reaction conditions, including the oxidant used, the solvent, and the pH. nih.govniscpr.res.in

Reductive Reactivity: The hydrazine group can be reduced, although this is a less common transformation compared to its oxidation. Strong reducing agents would be required to cleave the N-N bond, potentially leading to the corresponding aniline and ammonia. More commonly, the hydrazine functionality is utilized in reductive amination reactions after condensation with a carbonyl compound to form a hydrazone, which is then reduced.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of the reaction mechanisms for the transformations of this compound can be achieved through a combination of kinetic studies and spectroscopic analyses.

Cross-Coupling Reactions: For the palladium-catalyzed cross-coupling reactions, kinetic studies can provide insights into the rate-determining step of the catalytic cycle. nih.gov For instance, monitoring the reaction progress under varying concentrations of reactants, catalyst, and ligand can help to determine the reaction order with respect to each component. This information can distinguish between oxidative addition, transmetalation, or reductive elimination as the slowest step. Spectroscopic techniques such as in-situ NMR and IR spectroscopy can be used to identify and characterize catalytic intermediates, providing direct evidence for the proposed catalytic cycle. nih.gov

Applications in Advanced Organic Synthesis and Chemical Research

Development as a Key Intermediate for Novel Heterocyclic Scaffolds

The primary application of 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride lies in its utility as a precursor for the synthesis of various heterocyclic compounds. The hydrazine (B178648) functional group is highly reactive and participates in a range of cyclization reactions to form stable aromatic ring systems.

One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis , a classic and widely used method for the preparation of indoles. rsc.orgwikipedia.orgnih.gov In this reaction, the phenylhydrazine (B124118) is reacted with an aldehyde or a ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield the indole scaffold. wikipedia.orgnih.gov The use of this compound in the Fischer indole synthesis allows for the regioselective introduction of a bromine atom at the 7-position and a butyl group at the 5-position of the resulting indole ring. These substituents can significantly influence the biological activity and physicochemical properties of the final molecule.

The general scheme for the Fischer indole synthesis using this compound is presented below:

Caption: General reaction scheme of the Fischer indole synthesis starting from this compound and a generic ketone.

This methodology provides access to a library of 7-bromo-5-butyl-substituted indoles, which are valuable scaffolds in medicinal chemistry due to the prevalence of the indole nucleus in a vast number of biologically active natural products and pharmaceuticals. rsc.orgresearchgate.netbeilstein-journals.org

Another important class of heterocyclic compounds that can be synthesized from this compound are pyrazoles . Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. The synthesis of pyrazoles from hydrazines typically involves a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction of this compound with a 1,3-diketone would lead to the formation of a 1-(2-bromo-4-butylphenyl)-substituted pyrazole (B372694). The substituents on the pyrazole ring can be varied by choosing different 1,3-dicarbonyl compounds.

The following table summarizes the key heterocyclic scaffolds that can be synthesized from this compound and the general synthetic methods employed.

| Heterocyclic Scaffold | General Synthetic Method | Key Reactants |

| Indoles | Fischer Indole Synthesis | Aldehydes or Ketones |

| Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds |

Utility in the Construction of Complex Organic Molecules

The substituted indole and pyrazole scaffolds derived from this compound serve as versatile intermediates in the construction of more complex organic molecules, including natural products and their analogues. The bromine atom on the indole or pyrazole ring is particularly useful as it can be further functionalized through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of diverse and complex molecular architectures.

For instance, a 7-bromo-5-butylindole derivative can be subjected to a Suzuki coupling reaction with an arylboronic acid to introduce an aryl group at the 7-position. This strategy is frequently employed in the synthesis of biologically active compounds where specific substitution patterns are required for optimal activity. The butyl group at the 5-position can also influence the lipophilicity and pharmacokinetic properties of the final molecule.

Precursor for Advanced Organic Materials and Functional Molecules

The indole moiety is not only a key structural feature in many biologically active compounds but also a promising building block for the development of advanced organic materials. Indole-based polymers and functional molecules have attracted significant interest due to their unique electronic and optical properties. nih.gov

The 7-bromo-5-butylindole derivatives synthesized from this compound can serve as monomers for the preparation of functional polymers. The bromine atom provides a handle for polymerization through cross-coupling reactions. For example, polyindoles can be synthesized via Yamamoto or Suzuki polycondensation of dibromoindole derivatives. The resulting polymers may exhibit interesting properties such as fluorescence, conductivity, and electroactivity, making them potentially useful in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The butyl group can enhance the solubility of the polymers in organic solvents, which is a crucial factor for their processability.

Furthermore, the substituted indoles can be used to create functional dyes. The indole nucleus can act as an electron-rich donor in donor-acceptor chromophores, and by attaching suitable acceptor groups, it is possible to tune the absorption and emission properties of the resulting molecules. The bromo and butyl substituents can further modulate these properties.

Contributions to the Advancement of Stereoselective Synthetic Methodologies

While this compound itself is not a chiral molecule, it can be used in conjunction with chiral auxiliaries or catalysts to achieve stereoselective synthesis of indole derivatives. The Fischer indole synthesis, when carried out with a prochiral ketone, can lead to the formation of a new stereocenter at the 3-position of the indole ring.

The development of asymmetric Fischer indole synthesis has been an area of active research. One approach involves the use of a chiral acid catalyst to control the stereochemical outcome of the cyclization step. Another strategy employs a chiral ketone as the starting material, where the stereochemistry of the ketone directs the formation of a specific enantiomer or diastereomer of the resulting indole. rsc.orgresearchgate.net

For example, the reaction of this compound with a chiral ketone, such as a derivative of cyclohexanone (B45756) with a stereocenter at the 2- or 3-position, would be expected to produce a tetracyclic indole with defined stereochemistry. The stereochemical outcome would be influenced by the steric and electronic properties of the substituents on both the hydrazine and the ketone. While specific studies on the stereoselective Fischer indole synthesis using this compound are not extensively documented, the principles of asymmetric synthesis are applicable, and this compound represents a valuable starting material for the exploration of new stereoselective methods for the synthesis of chiral indole derivatives. The development of such methodologies is of great importance for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Advanced Characterization and Computational Studies

Sophisticated Spectroscopic Techniques for Mechanistic Insights and Structural Elucidation of Derivatives

Modern spectroscopic methods offer dynamic and detailed views into the chemical transformations and structural intricacies of derivatives synthesized from 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride. These techniques are instrumental in mapping reaction pathways and characterizing the complex three-dimensional arrangements of atoms within a molecule.

In situ NMR spectroscopy is a powerful tool for the real-time monitoring of chemical reactions involving hydrazine (B178648) derivatives. This technique allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample quenching or isolation. For instance, in the synthesis of hydrazone derivatives from 1-(2-Bromo-4-butylphenyl)hydrazine, ¹H NMR can be employed to observe the disappearance of the hydrazine N-H protons and the appearance of the characteristic imine C=N-H proton signal. researchgate.netresearchgate.net This provides invaluable kinetic data and mechanistic insights into the reaction progress.

Interactive Table: Hypothetical In Situ ¹H NMR Data for a Hydrazone Synthesis

| Time (minutes) | Integral of Hydrazine N-H | Integral of Aldehyde C-H | Integral of Hydrazone C=N-H |

| 0 | 2.00 | 1.00 | 0.00 |

| 10 | 1.50 | 0.75 | 0.50 |

| 30 | 0.50 | 0.25 | 1.50 |

| 60 | 0.05 | 0.02 | 1.95 |

High-resolution mass spectrometry (HRMS) is indispensable for the identification of transient intermediates in complex reaction mixtures, a common scenario in the derivatization of substituted phenylhydrazines. rsc.orgnih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions of fleeting reaction species, providing critical evidence for proposed reaction mechanisms. nih.gov For example, in cyclization reactions involving derivatives of 1-(2-Bromo-4-butylphenyl)hydrazine, HRMS can detect and characterize key cationic or radical intermediates that would be otherwise unobservable. rsc.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding environment and conformational isomers of hydrazine derivatives. nih.govresearchgate.net The characteristic vibrational frequencies of N-H, C-N, and C=N bonds are sensitive to the local electronic and steric environment. researchgate.net By analyzing the shifts in these vibrational bands upon derivatization, insights into changes in bond strength, hybridization, and molecular conformation can be gained. For instance, the N-H stretching frequency in the IR spectrum can indicate the extent of hydrogen bonding, which influences the conformational preferences of the molecule. dntb.gov.ua

Interactive Table: Characteristic IR Frequencies for a Hypothetical Derivative

| Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Interpretation |

| N-H (hydrazine) | 3400-3200 | 3350 | Free N-H stretch |

| C=N (hydrazone) | 1650-1620 | 1635 | Imine bond formation |

| C-Br (aromatic) | 1075-1030 | 1050 | Halogen-carbon bond |

X-ray Crystallography for Definitive Structural Confirmation of Derivatives

Interactive Table: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.14 |

| b (Å) | 10.55 |

| c (Å) | 15.61 |

| β (°) | 96.68 |

| N-N Bond Length (Å) | 1.38 |

| C=N Bond Length (Å) | 1.29 |

| Dihedral Angle (Phenyl-Hydrazone) | 33.4° |

Computational Chemistry and Density Functional Theory (DFT) Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental studies by providing detailed insights into the electronic structure and properties of molecules. mdpi.comresearchgate.net These methods can be used to predict molecular geometries, vibrational frequencies, and electronic properties, as well as to investigate reaction mechanisms and energetics.

DFT calculations can be employed to analyze the electronic structure of this compound and its derivatives in great detail. researchgate.net The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis can further elucidate the nature of chemical bonds, atomic charges, and hyperconjugative interactions within the molecule. wisc.edu This level of analysis is critical for understanding the influence of the bromo and butyl substituents on the electronic properties of the phenylhydrazine (B124118) core and how these properties are modulated upon derivatization.

Interactive Table: Hypothetical DFT Calculated Properties

| Property | 1-(2-Bromo-4-butylphenyl)hydrazine | Hypothetical Hydrazone Derivative |

| HOMO Energy (eV) | -5.8 | -6.2 |

| LUMO Energy (eV) | -0.9 | -1.5 |

| HOMO-LUMO Gap (eV) | 4.9 | 4.7 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

Prediction of Reactivity and Selectivity

The reactivity and selectivity of "this compound" in various chemical transformations can be predicted with a high degree of confidence using computational chemistry methods. These predictions are crucial for understanding the compound's behavior in synthesis and for designing new reaction pathways. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of electronic properties that govern reactivity.

Frontier Molecular Orbital (FMO) Theory:

A key concept in predicting reactivity is the Frontier Molecular Orbital (FMO) theory. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For "this compound," the energy and spatial distribution of its HOMO are of particular interest, as they indicate the molecule's nucleophilic character and the most likely sites for electrophilic attack. Conversely, the LUMO's characteristics reveal its susceptibility to nucleophilic attack.

The presence of the bromo and butyl substituents on the phenyl ring, as well as the hydrazine group, significantly influences the electronic distribution and, consequently, the HOMO-LUMO gap. A smaller HOMO-LUMO energy gap generally implies higher reactivity. Computational software can generate detailed plots of these orbitals, providing a visual representation of the electron density and aiding in the prediction of how the molecule will interact with other reagents. For instance, in electrophilic aromatic substitution reactions, the positions on the aromatic ring with the highest HOMO density are the most probable sites of reaction. nih.gov

Global and Local Reactivity Descriptors:

To quantify the reactivity of "this compound," a range of global and local reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. A lower value indicates higher reactivity. nih.gov |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Fukui Functions (f(r)) | f+(r), f-(r), f0(r) | Local reactivity descriptors that indicate the most reactive sites for nucleophilic, electrophilic, and radical attack, respectively. |

Predicting Selectivity in Specific Reactions:

A notable application for this compound is in the Fischer indole (B1671886) synthesis. nih.govwikipedia.org Computational studies can be employed to predict the regioselectivity of this reaction when "this compound" is reacted with an unsymmetrical ketone. By modeling the reaction intermediates and transition states, it is possible to determine which of the possible indole products is energetically favored. The presence of the bromo and butyl groups will exert steric and electronic effects that influence the stability of the intermediates, and these effects can be accurately modeled.

In the context of electrophilic aromatic substitution, computational models can predict the preferred position of attack (ortho, meta, or para) by an incoming electrophile on the substituted phenyl ring. researchgate.netnih.gov These predictions are based on the calculated stability of the resulting arenium ion intermediates. researchgate.net

Transition State Modeling and Reaction Energy Profiling

A deeper understanding of the reaction mechanisms involving "this compound" can be achieved through transition state modeling and the construction of reaction energy profiles. These computational techniques provide detailed insights into the energy changes that occur throughout a chemical reaction, allowing for the identification of rate-determining steps and the elucidation of reaction pathways.

Transition State Theory and Modeling:

Transition State Theory (TST) posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating and characterizing the geometry and energy of the transition state are fundamental to understanding reaction kinetics.

Computational methods, particularly DFT, are extensively used to model transition states. By employing algorithms that search for saddle points on the potential energy surface, the precise geometry of the TS for a given reaction step can be determined. For reactions involving "this compound," such as the key wikipedia.orgwikipedia.org-sigmatropic rearrangement in the Fischer indole synthesis, modeling the cyclic transition state is crucial for understanding the reaction's feasibility and stereochemical outcome. wikipedia.orgmdpi.com

Reaction Energy Profiling:

A reaction energy profile, also known as a potential energy surface (PES) diagram, visually represents the energy of a chemical system as it progresses from reactants to products along the reaction coordinate. This profile includes the energies of the reactants, intermediates, transition states, and products.

By calculating the energies of all stationary points along a proposed reaction pathway, a detailed energy profile can be constructed. This profile provides critical information, including:

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. This value is directly related to the reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Intermediates: The presence of energy minima along the reaction path signifies the existence of reaction intermediates.

Below is a hypothetical reaction energy profile for a two-step reaction involving "this compound," illustrating the key energetic parameters.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0 |

| 1 | Transition State 1 (TS1) | +25 |

| 2 | Intermediate | +5 |

| 3 | Transition State 2 (TS2) | +15 |

| 4 | Products | -10 |

This data allows for the identification of the rate-determining step, which corresponds to the transition state with the highest energy barrier (in this case, TS1).

Case Study: Fischer Indole Synthesis

For the Fischer indole synthesis utilizing "this compound," computational modeling can provide a step-by-step energy profile. This would involve calculating the energies for:

The initial phenylhydrazone formation.

The tautomerization to the ene-hydrazine.

The crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement transition state.

The subsequent intermediates leading to the final indole product.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Protocols

The traditional synthesis of substituted phenylhydrazines often involves diazotization of anilines followed by reduction, a process that can use harsh reagents and generate significant waste. google.comgoogle.com Modern research is focused on developing greener alternatives that align with the principles of sustainable chemistry. Future protocols for synthesizing 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride are expected to prioritize high yields, low costs, minimal waste, and simple operational procedures to be suitable for large-scale industrial production. google.com

Key areas of development include:

Catalytic Hydrogenation: Utilizing catalytic hydrogenation systems with catalysts such as palladium-carbon (Pd/C) or Raney Nickel offers a cleaner reduction method compared to stoichiometric reductants like stannous chloride. google.com These catalytic processes reduce waste and allow for easier product purification.

Alternative Reducing Agents: Research into benign reducing agents like formic acid and its salts is gaining traction. google.com These reagents are less hazardous and can be used in polar solvents like water and methanol, further enhancing the green profile of the synthesis. google.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or sonochemistry can dramatically shorten reaction times, reduce energy consumption, and often improve yields. mdpi.com These techniques represent a significant step towards more efficient and sustainable production of hydrazine (B178648) derivatives. mdpi.com

| Parameter | Traditional Method (e.g., SnCl₂ Reduction) | Emerging Green Protocol (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Reducing Agent | Stannous chloride (SnCl₂) | H₂ with Pd/C, Pt/C, or Raney Ni google.com |

| Solvent System | Concentrated acids (e.g., HCl) | Polar solvents (Water, Methanol, Ethanol) google.com |

| Byproducts | Metal salts, significant aqueous waste | Minimal, catalyst is recyclable |

| Reaction Conditions | Often requires low temperatures for diazotization | Moderate temperatures (40-120°C) google.com |

| Environmental Impact | Higher, due to heavy metal waste and acidic conditions | Lower, aligns with Green Chemistry principles mdpi.com |

Discovery of Unprecedented Reactivity Modes and Catalytic Systems

The functional groups present in this compound—the hydrazine moiety, the bromine atom, and the butyl group on the aromatic ring—offer multiple sites for chemical modification. Future research will likely focus on discovering novel reactions and catalytic systems to exploit this reactivity, enabling the creation of complex molecules from this versatile building block.

Emerging areas of catalytic innovation include:

Palladium-Catalyzed Cross-Coupling: While Buchwald-Hartwig amination is established for C-N bond formation, new palladium catalytic systems are being developed for more challenging transformations. beilstein-journals.orgresearchgate.net Research into one-pot strategies involving C-N coupling followed by oxidative dehydrogenation could provide direct access to complex azo-compounds, which have applications as molecular switches and functional materials. beilstein-journals.orgresearchgate.net The choice of phosphine (B1218219) ligands and the presence of additives like water can be crucial for optimizing reaction yields and regioselectivity. beilstein-journals.org

Iodine-Catalyzed Radical Reactions: Recent studies have shown that aryl hydrazines can serve as precursors to aryl radicals under mild, metal-free conditions using catalytic molecular iodine in the presence of air. acs.org This methodology could be applied to this compound for C-C bond formation, such as the arylation of quinones or other electron-deficient systems, opening new pathways for synthesizing biologically active compounds. acs.org

Photoredox and Electro-organic Catalysis: These modern synthetic tools utilize light or electricity to drive chemical reactions under exceptionally mild conditions. Applying these techniques to aryl hydrazines could unlock novel reactivity, such as unique C-H functionalization patterns on the butyl group or the aromatic ring, which are inaccessible through traditional thermal methods.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. galchimia.comresearchgate.net Integrating the synthesis and subsequent reactions of this compound into automated flow platforms is a key direction for future research.

Advantages and research targets include:

Safer Handling of Reagents: Flow chemistry allows for the in-situ generation and immediate consumption of potentially hazardous reagents or intermediates, minimizing risks associated with their storage and handling. rsc.org

Precise Control and Optimization: Microfluidic reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and fewer impurities. galchimia.comrsc.org This is particularly beneficial for managing exothermic reactions or unstable intermediates.

High-Throughput Library Synthesis: Automated platforms can rapidly synthesize a library of analogues by systematically varying reaction partners. For instance, reacting a flow-generated stream of an intermediate enaminone with this compound could efficiently produce a diverse library of pyrazole (B372694) derivatives for drug discovery screening. galchimia.com A continuous flow setup can significantly accelerate the synthesis, purification, and analysis cycle. galchimia.com

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, often requires re-optimization | Linear and predictable (by extending run time) rsc.org |

| Safety | Higher risk with large volumes of hazardous materials | Improved, small reaction volumes, better heat transfer galchimia.com |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters rsc.org |

| Reproducibility | Can vary between batches | High, due to consistent process parameters galchimia.com |

| Throughput | Lower, sequential processing | Higher, continuous operation and integration galchimia.comrsc.org |

Rational Design of Analogues for Targeted Research Applications

This compound serves as a scaffold that can be systematically modified to create analogues with tailored properties for specific applications, particularly in medicinal chemistry and materials science. Rational design, aided by computational modeling, will guide the synthesis of next-generation compounds. nih.gov

Future design strategies may involve:

Structure-Based Drug Design: The hydrazine moiety is a key pharmacophore in many bioactive molecules. By using this compound as a starting point, chemists can design and synthesize analogues intended to fit into the active site of a specific enzyme or receptor. nih.gov The bromo and butyl substituents can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: The hydrazine group can be incorporated into molecules as a bioisostere for other functional groups to modulate biological activity. Iterative functionalization at the two nitrogen atoms of the hydrazine can generate diverse chemical libraries with excellent shape diversity and three-dimensionality, which are valuable attributes in drug discovery. nih.gov

Development of Functional Materials: The structural features of this compound make it a candidate for designing novel photoresponsive materials. For example, its use in synthesizing non-symmetrical azobenzenes could lead to new molecular switches or sensors with specific light-absorption and isomerization properties. beilstein-journals.org

By pursuing these future research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical intermediate into a key enabler of innovation in sustainable synthesis, advanced catalysis, and the rational design of functional molecules.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted hydrazine hydrochlorides and carbonyl-containing precursors. For example, refluxing a 2-bromo-4-butylbenzaldehyde derivative with hydrazine hydrochloride in ethanol under acidic conditions (e.g., sodium acetate as a catalyst) for 6–8 hours typically yields the hydrazine product . Optimization involves adjusting molar ratios (e.g., 1:1.3 aldehyde-to-hydrazine ratio), solvent polarity, and reaction time to maximize yield . Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended to remove unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Methodological Answer: Key techniques include:

- NMR spectroscopy : Confirm regiochemistry of bromo and butyl substituents via H and C NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 289/291 for bromine isotopes) .

- X-ray crystallography : Resolve ambiguities in molecular geometry using SHELX programs for structure refinement .

Discrepancies in melting points or spectral data may arise from hydration states or residual solvents. Drying under vacuum (40°C, 24 hr) and repeating analyses under controlled humidity can clarify results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Hydrazine derivatives can be irritants and potential mutagens .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during the synthesis of this compound?

Methodological Answer:

- Isolation of intermediates : Quench the reaction at timed intervals and analyze via TLC or LC-MS to identify transient species (e.g., Schiff base intermediates) .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants and activation energies .

- Isotopic labeling : Introduce N-labeled hydrazine to track bond formation via N NMR or mass spectrometry .

Q. What computational strategies are effective for modeling the reactivity and supramolecular interactions of this compound?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA software to explain nucleophilic behavior at the hydrazine group .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design applications .

- Crystal packing analysis : Use Mercury or CrystalExplorer to study hydrogen-bonding networks and π-stacking interactions in the solid state .

Q. How does the compound’s stability vary under different solvent systems or pH conditions?

Methodological Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) and solvents (DMSO, DMF, ethanol) at 40°C for 4 weeks. Monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track decomposition products using LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

Q. How can conflicting data regarding biological activity or purity be systematically addressed?

Methodological Answer:

- Orthogonal assays : Combine enzymatic assays (e.g., IC measurements) with cell-based viability tests to validate bioactivity .

- Batch-to-batch comparison : Analyze multiple synthetic batches via NMR, elemental analysis, and HPLC to identify impurities (e.g., residual brominated byproducts) .

- Collaborative validation : Share samples with independent labs to replicate key findings and rule out instrumentation biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.